molecular formula C13H21NO4 B12282961 (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid

Cat. No.: B12282961
M. Wt: 255.31 g/mol
InChI Key: VOLSDHFHZGQKBS-MGRQHWMJSA-N
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Description

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[222]octane-5-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves the following steps:

    Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including carboxylation of a suitable precursor or oxidation of an aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.

Scientific Research Applications

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological structures.

Mechanism of Action

The mechanism of action of (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl functional groups.

    4-Hydroxybenzaldehyde: A benzaldehyde derivative with similar reactivity.

Uniqueness

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid is unique due to its azabicyclo structure, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring rigid and stable molecular frameworks.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1

InChI Key

VOLSDHFHZGQKBS-MGRQHWMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O

Origin of Product

United States

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